![molecular formula C22H26N2O5 B277977 Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B277977.png)
Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate
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Overview
Description
Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as EAE-MB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This leads to cell cycle arrest and apoptosis in cancer cells. Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to enhance the efficacy of other chemotherapy drugs when used in combination. However, further studies are needed to fully understand the biochemical and physiological effects of Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is its high potency and specificity towards cancer cells, which makes it a promising candidate for targeted therapy. However, its low solubility in water and potential toxicity in high doses may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate. Other potential future directions include investigating the use of Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate in combination with other chemotherapy drugs, as well as exploring its potential applications in other diseases beyond cancer.
Synthesis Methods
The synthesis of Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate involves the reaction of 4-ethoxybenzoyl chloride and 4-morpholinylamine to form 4-ethoxybenzoyl-4-morpholinylaniline. This intermediate compound is then reacted with ethyl chloroformate to produce Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth and metastasis of cancer cells in animal models.
properties
Product Name |
Ethyl 5-[(4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate |
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Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26N2O5/c1-3-28-18-8-5-16(6-9-18)21(25)23-17-7-10-20(24-11-13-27-14-12-24)19(15-17)22(26)29-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,25) |
InChI Key |
JRRHRLXHZQBKHO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Origin of Product |
United States |
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